4-Chlorobenzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely studied for their potential therapeutic applications . The compound consists of a 4-chlorobenzyl group attached to a 2H-chromene-3-carboxylate moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl bromide with 2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the 4-chlorobenzyl group.
4H-chromene-3-carboxylate: Another chromene derivative with a different hydrogen arrangement.
4-Chlorobenzyl 4H-chromene-3-carboxylate: A closely related compound with a different chromene isomer.
Uniqueness
4-Chlorobenzyl 2H-chromene-3-carboxylate is unique due to the presence of both the 4-chlorobenzyl and 2H-chromene-3-carboxylate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13ClO3 |
---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H13ClO3/c18-15-7-5-12(6-8-15)10-21-17(19)14-9-13-3-1-2-4-16(13)20-11-14/h1-9H,10-11H2 |
InChI Key |
TZOGKBOITXGUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.